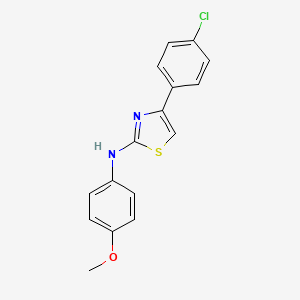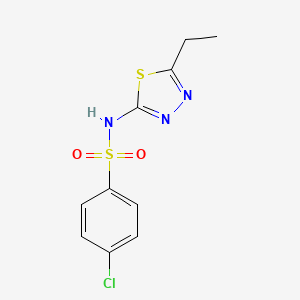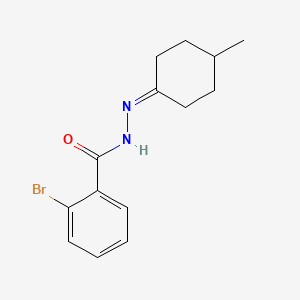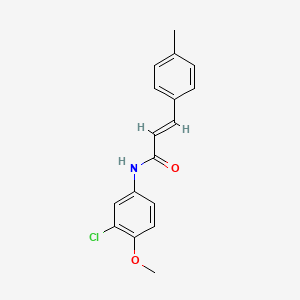
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse pharmacological activities. In
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, several research studies have suggested that this compound exerts its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, it has been reported that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In vivo studies have revealed that this compound exhibits significant anti-inflammatory and analgesic activities in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is its broad-spectrum pharmacological activity. This compound has been shown to exhibit significant antimicrobial, antifungal, anticancer, and anti-inflammatory activities, which make it a promising candidate for drug discovery and development. Additionally, the synthesis of this compound is relatively simple and can be achieved using readily available starting materials. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties.
Orientations Futures
Several future directions can be explored to optimize the pharmacological properties of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine. One of the possible directions is to modify the structure of the compound to improve its solubility and bioavailability. Additionally, further SAR studies can be conducted to identify the optimal substitution pattern of the phenyl rings and thiazole moiety to maximize the pharmacological activity of the compound. Moreover, the potential applications of this compound in drug delivery systems can be explored to enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization using a suitable solvent. The purity and identity of the synthesized compound are confirmed by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine has been studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant antimicrobial, antifungal, anticancer, and anti-inflammatory activities. Several research studies have investigated the structure-activity relationship (SAR) of this compound to optimize its pharmacological properties. The SAR studies have revealed that the substitution pattern of the phenyl rings and thiazole moiety significantly affects the biological activity of the compound.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)18-16-19-15(10-21-16)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZRUVRVAIKXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212512 | |
| Record name | 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)thiazol-2-amine | |
CAS RN |
315706-14-0 | |
| Record name | 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315706-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-N-(4-methoxyphenyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)

![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)

![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)